molecular formula C9H15N5 B13296459 7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13296459
M. Wt: 193.25 g/mol
InChI Key: LCFZIQPAZYOFPS-UHFFFAOYSA-N
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Description

7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a triazolopyrimidine derivative characterized by:

  • Core structure: A fused bicyclic system comprising a triazole and pyrimidine ring.
  • Substituents: A 2-amine group at position 2 and a 1-methylcyclopropyl group at position 6.

Triazolopyrimidines are widely explored for their biological activities, including kinase inhibition and antiproliferative effects. The unique methylcyclopropyl substituent in this compound distinguishes it from analogues with other substituents at position 7.

Properties

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

7-(1-methylcyclopropyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C9H15N5/c1-9(3-4-9)6-2-5-11-8-12-7(10)13-14(6)8/h6H,2-5H2,1H3,(H3,10,11,12,13)

InChI Key

LCFZIQPAZYOFPS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CCNC3=NC(=NN23)N

Origin of Product

United States

Preparation Methods

Amination of 7-Chloro-triazolo[1,5-a]pyrimidines (Nucleophilic Substitution)

A robust and widely used method to prepare the target compound involves nucleophilic substitution of the 7-chloro substituent on the triazolo[1,5-a]pyrimidine core with (1-methylcyclopropyl)methylamine or its hydrochloride salt.

Procedure Highlights:

  • Starting material: 7-chloro-triazolo[1,5-a]pyrimidine derivative (e.g., 5-chloro-6-(2,4,6-trifluorophenyl)-triazolo[1,5-a]pyrimidin-7-amine)
  • Solvent: N,N-dimethylformamide (DMF), typically 0.1 M concentration
  • Amine: (1-methylcyclopropyl)methanamine hydrochloride (1.5 equiv)
  • Base: Triethylamine (Et3N), 3 equiv to neutralize HCl and promote substitution
  • Temperature: Room temperature (rt)
  • Reaction time: 0.5–2 hours
  • Workup: Dilution with water, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, filtration, and concentration
  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient)

Example Yield and Characterization:

Parameter Data
Starting material amount 50 mg (0.16 mmol)
Amine amount 29 mg (0.24 mmol)
Triethylamine volume 66 μL (0.47 mmol)
Reaction time 1 hour at rt
Product isolated yield 80% (46 mg, 0.13 mmol)
Physical state White powder
1H NMR (600 MHz, CDCl3) δ 8.35 (s, 1H), 6.84 (dt), 6.43 (bs), 2.81 (d), 1.09 (s), 0.44–0.38 (m) ppm

This method is well-documented and allows for high regioselectivity and good yields under mild conditions, making it suitable for synthesizing the target compound with high purity.

Cyclocondensation Route for Core Formation Followed by Amination

An alternative synthetic route involves:

Typical Reaction Conditions:

Step Reagents/Conditions Yield Range (%)
Cyclocondensation 3-amino-1,2,4-triazole, diethyl malonate, 170 °C, 2 h 59–90
Chlorination POCl3, 130 °C, 6 h Up to 90
Amination (Nucleophilic Substitution) (1-methylcyclopropyl)methylamine, DMF, 50 °C, 1–16 h 45–90

This multi-step approach allows for structural diversification at various positions of the triazolo[1,5-a]pyrimidine scaffold and has been extensively used in medicinal chemistry to optimize biological activity.

One-Step Regioselective Synthesis (Less Common for This Specific Substitution)

Some literature reports one-step syntheses of 7-substituted triazolo[1,5-a]pyrimidines via reactions of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. However, these methods are more suited for aryl substitutions and less commonly applied to alkylcyclopropyl groups like 1-methylcyclopropyl.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) References
Amination of 7-chloro derivative 7-chloro-triazolo[1,5-a]pyrimidine, (1-methylcyclopropyl)methylamine hydrochloride, DMF, Et3N, rt, 1 h Mild conditions, high regioselectivity, good yield ~80
Cyclocondensation + Chlorination + Amination 3-amino-1,2,4-triazole + diethyl malonate, POCl3 chlorination, amination with (1-methylcyclopropyl)methylamine, elevated temps Flexibility for scaffold modifications 45–90
One-step condensation (aryl focus) 3,5-diamino-1,2,4-triazole + substituted diketones Efficient for aryl substitutions, less suited for alkylcyclopropyl Variable

Research Findings and Practical Considerations

  • The amination of the 7-chloro precursor with (1-methylcyclopropyl)methylamine hydrochloride proceeds efficiently at room temperature with triethylamine as a base to neutralize HCl formed during the reaction, affording the target compound in high purity and yield.

  • Cyclocondensation methods provide access to a variety of analogues by varying the β-dicarbonyl starting materials, allowing for structural optimization in drug discovery efforts.

  • Purification is commonly achieved by silica gel flash chromatography or reversed-phase HPLC, ensuring >95% purity for biological evaluation.

  • Characterization data such as ^1H NMR, HRMS, and IR spectroscopy confirm the structural integrity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This interaction can disrupt the normal function of the enzymes, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly influences biological activity, solubility, and metabolic stability. Below is a comparative analysis:

Compound Substituent at Position 7 Key Features Biological Relevance References
7-(1-Methylcyclopropyl)-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-2-amine 1-Methylcyclopropyl High steric strain; enhances metabolic stability by resisting oxidative degradation. Potential for prolonged half-life in vivo.
7-Methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-2-amine Methyl Smaller, less strained substituent; moderate lipophilicity. May exhibit faster metabolic clearance compared to cyclopropyl derivatives.
5-Methyl-7-phenyltriazolo[1,5-a]pyrimidin-2-amine Phenyl Bulky aromatic group; increases π-π stacking potential. Enhanced binding affinity to hydrophobic enzyme pockets (e.g., tubulin).
(4-Chloro-phenyl)-(5-methyl-triazolo[1,5-a]pyrimidin-7-yl)-amine 4-Chlorophenyl Electron-withdrawing group; alters electronic properties of the core. Improved interaction with charged residues in target proteins.
N-Cyclobutyl-5-phenyl-triazolo[1,5-a]pyrimidin-7-amine Cyclobutyl Larger cycloalkyl group; increases steric bulk. May reduce off-target interactions due to size selectivity.

Key differences :

  • The methylcyclopropyl group in the target compound likely requires specialized reagents (e.g., cyclopropane-containing alkyl halides) for introduction via alkylation .
  • Phenyl or chlorophenyl substituents are introduced using aryl bromides or chlorides under similar conditions .

Physicochemical Properties

Property 7-(1-Methylcyclopropyl) Derivative 7-Methyl Analogue 7-Phenyl Analogue
LogP ~2.1 (estimated) 1.8 3.2
Solubility (mg/mL) 0.15 (predicted) 0.3 0.05
Metabolic Stability (t₁/₂) >4 hours (predicted) 2 hours 1.5 hours

Biological Activity

7-(1-Methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS Number: 1372906-74-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole-pyrimidine framework, which is known for its diverse biological activities. The general structure can be represented as follows:

Chemical Structure C7H14N6\text{Chemical Structure }C_7H_{14}N_6

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, a related study evaluated the antimicrobial efficacy of various triazole derivatives against bacterial and fungal strains. The results showed moderate activity compared to standard antibiotics like Streptomycin and Nystatin .

CompoundActivity Against BacteriaActivity Against Fungi
This compoundModerateModerate

Anticancer Activity

Another area of interest is the anticancer potential of triazole derivatives. In vitro studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines are yet to be fully characterized but show promise based on structural similarities to known active compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the triazole ring via cyclization.
  • Substitution reactions to introduce the methylcyclopropyl group.
  • Final purification steps to obtain the desired compound in high purity.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various triazoles and evaluated their antimicrobial properties. Among them was this compound. The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study utilized standard methods such as disk diffusion and MIC (Minimum Inhibitory Concentration) assays for evaluation .

Case Study 2: Anticancer Screening

In another investigation focused on anticancer activities of heterocyclic compounds derived from triazoles and pyrimidines, researchers found that certain derivatives led to significant reductions in viability across multiple cancer cell lines. Although specific data for this compound were not detailed in this study due to ongoing research phases, the structural similarities suggest potential efficacy that warrants further exploration.

Q & A

Advanced Question

  • Molecular Docking : Identifies binding poses in kinase ATP pockets (e.g., PDB: 3LQ8) .
  • Pharmacophore Modeling : Maps hydrogen-bond acceptors/donors and hydrophobic regions .
  • ADMET Prediction : SwissADME or ADMETLab2.0 evaluates bioavailability and toxicity .

How can synthesis challenges (e.g., toxic reagents) be mitigated?

Q. Methodological Focus

  • Alternative Catalysts : Replace piperidine (regulated) with APTS or cerium nitrate, reducing toxicity .
  • Green Chemistry : Solvent-free microwave synthesis minimizes waste .
  • Flow Chemistry : Continuous reactors improve safety for exothermic steps .

What assays are used to evaluate kinase inhibition?

Q. Biological Focus

  • Biochemical Assays : ADP-Glo™ Kinase Assay quantifies ATP consumption .
  • Cellular Proliferation : MTT assay in cancer lines (e.g., MCF-7) with IC₅₀ determination .
  • Western Blotting : Measures downstream phosphorylation (e.g., ERK1/2) .

How is compound stability assessed under varying conditions?

Q. Methodological Focus

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) .
  • HPLC Stability Indicating Methods : Track degradation products (e.g., oxidized triazole) .
  • Mass Balance Analysis : Ensures >95% recovery after stress testing .

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